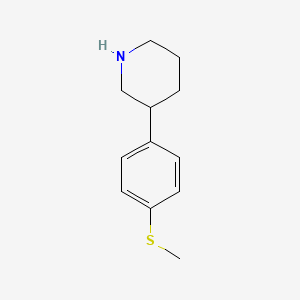
3-(4-(Methylthio)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Methylthio)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-(methylthio)phenyl group attached to the piperidine ring gives this compound unique chemical and physical properties. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylthio)phenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. For instance, 4-(methylthio)phenylboronic acid can be coupled with 3-bromopiperidine under these conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-(methylthio)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic compounds.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(methylthio)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-(methylthio)phenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, which lacks the 4-(methylthio)phenyl group.
4-(Methylthio)phenylpiperazine: A similar compound where the piperidine ring is replaced with a piperazine ring.
3-(4-(Methylthio)phenyl)pyridine: A compound where the piperidine ring is replaced with a pyridine ring.
Uniqueness: 3-(4-(methylthio)phenyl)piperidine is unique due to the presence of both the piperidine ring and the 4-(methylthio)phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
3-(4-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
OWNYJPDABQDUIH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


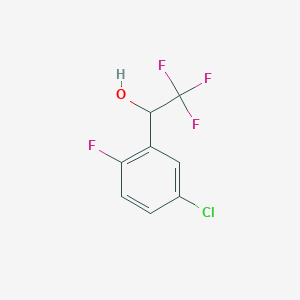
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
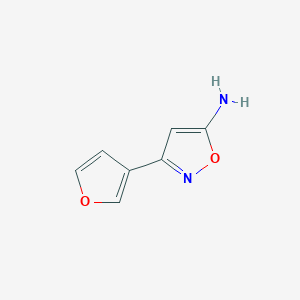


![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)



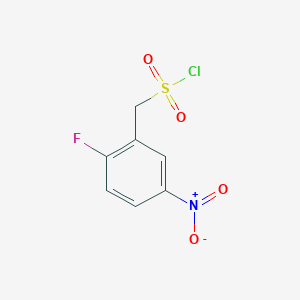
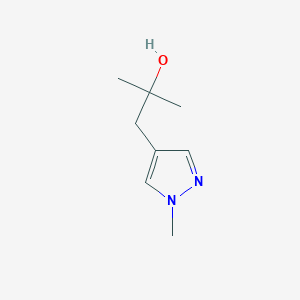
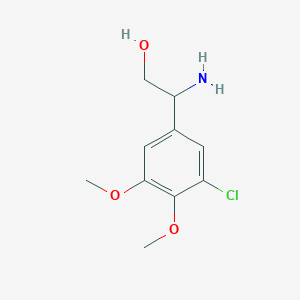
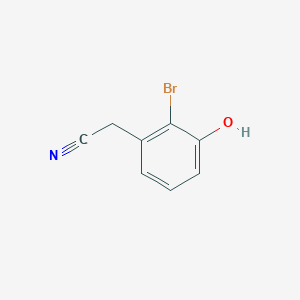
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)
